Cas no 1609123-53-6 (tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate)

tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
- Tert(c)\\butyl (2s,4s)(c)\\2(c)\\cyano(c)\\4(c)\\hydroxypyrrolidine(c)\\1(c)\\carboxylate
- CID 24903574
- Tert(c)\\butyl(2s,4s)(c)\\2(c)\\cyano(c)\\4(c)\\hydroxypyrrolidine(c)\\1(c)\\carboxylate
- BS-43198
- CS-0056055
- P20222
- TERT-BUTYL (2S,4S)-2-CYANO-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE
- 1609123-53-6
- (2S,4S)-1-Boc-2-cyano-4-hydroxy-pyrrolidine
- tertbutyl (2s,4s)2cyano4hydroxypyrrolidine1carboxylate
-
- MDL: MFCD09863133
- インチ: 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m0/s1
- InChIKey: UNVNZVOSYRUJTH-YUMQZZPRSA-N
- ほほえんだ: O[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C#N)C1
計算された属性
- せいみつぶんしりょう: 212.11609238 g/mol
- どういたいしつりょう: 212.11609238 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 73.6
- ぶんしりょう: 212.25
tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM535742-5g |
tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 95%+ | 5g |
$278 | 2023-01-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-5g |
tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 98% | 5g |
¥3588 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-50g |
tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 98% | 50g |
¥20616 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-100g |
tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 98% | 100g |
¥31277 | 2023-04-15 | |
Bestfluorodrug | YFC00115-5.0g |
tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 97% | 5.0g |
¥2040 | 2023-01-04 | |
Chemenu | CM535742-25g |
tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 95%+ | 25g |
$931 | 2023-01-02 | |
Bestfluorodrug | YFC00115-1.0g |
tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 97% | 1.0g |
¥660 | 2023-01-04 | |
Bestfluorodrug | YFC00115-10g |
tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 97% | 10g |
¥3300 | 2023-09-19 | |
Ambeed | A979774-25g |
Tert‐butyl (2s,4s)‐2‐cyano‐4‐hydroxypyrrolidine‐1‐carboxylate |
1609123-53-6 | 97% | 25g |
$1101.0 | 2024-04-23 | |
Bestfluorodrug | YFC00115-1g |
tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
1609123-53-6 | 97% | 1g |
¥660 | 2023-09-19 |
tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1609123-53-6)
The compound tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1609123-53-6) is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and biotechnology. Its unique stereochemical configuration and functional groups make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
At the core of this compound's utility lies its chiral center, specifically the (2S,4S) configuration, which is critical for ensuring the biological activity and selectivity of derivatives. The presence of both a cyano group and a hydroxyl group further enhances its reactivity, making it a versatile building block for drug discovery. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, opening new avenues for its integration into pharmaceutical pipelines.
In recent years, there has been growing interest in leveraging chiral pyrrolidine derivatives for their potential in modulating biological pathways. For instance, studies have highlighted the role of pyrrolidine-based scaffolds in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The specific stereochemistry of tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate aligns well with these trends, as it provides a stable framework for further functionalization while maintaining high enantiomeric purity.
One notable application of this compound is in the synthesis of protease inhibitors, which are essential for treating a wide range of diseases, including cancer and infectious disorders. The cyano group serves as a handle for further chemical modifications, allowing researchers to introduce additional pharmacophores that enhance binding affinity and selectivity. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, improving the compound's solubility and bioavailability.
Recent research has also explored the use of tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate as a precursor in the development of peptidomimetics. These mimetics are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. The chiral pyrrolidine core is particularly well-suited for this purpose, as it can be tailored to interact with specific targets while avoiding off-target effects.
The synthesis of this compound typically involves multi-step organic transformations, starting from readily available precursors. Advanced catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric excesses. These techniques not only improve yield but also reduce environmental impact by minimizing waste generation.
In conclusion, tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate represents a promising candidate for further development in medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for designing novel therapeutic agents. As research continues to uncover new applications for chiral pyrrolidine derivatives, this compound is poised to play a pivotal role in addressing unmet medical needs.
1609123-53-6 (tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate) 関連製品
- 282523-45-9(1-[(2-CHLOROBENZYL)OXY]-2-(4-CHLOROPHENYL)-6-NITRO-1H-1,3-BENZIMIDAZOLE)
- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 2227884-47-9(rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid)
- 1805437-83-5(3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine)
- 85288-37-5(4-(4-bromophenyl)-1,3-oxazolidin-2-one)
- 2172032-91-4(methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate)
- 2138159-36-9([5-Tert-butyl-2-(difluoromethyl)furan-3-yl]methanamine)
- 1806190-51-1(4-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 72667-91-5(BENZENE, 1,4-DIMETHOXY-2-(1-METHYLETHENYL)-)
- 872612-85-6(N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide)
